![molecular formula C17H17NO5 B4079219 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid
Overview
Description
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid, also known as MPAC, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid selectively inhibits COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has several advantages for lab experiments. It exhibits a high degree of selectivity for COX-2 enzyme, which reduces the risk of gastric and renal toxicity. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models. However, 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has some limitations for lab experiments. It has poor solubility in water, which limits its bioavailability and therapeutic efficacy. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also has a short half-life, which requires frequent dosing.
Future Directions
For research include the development of novel formulations, evaluation of potential therapeutic applications in other diseases, and the development of new drugs based on 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid.
Scientific Research Applications
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
properties
IUPAC Name |
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(17(20)21)23-13-9-7-12(8-10-13)16(19)18-14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBCPKDCCNCKKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Methoxyphenyl)carbamoyl]phenoxy]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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